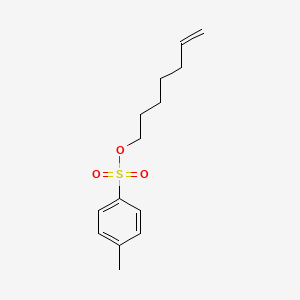
Hept-6-en-1-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-6-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that features a hept-6-en-1-yl group attached to a 4-methylbenzene-1-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hept-6-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of hept-6-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Hept-6-en-1-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The double bond in the hept-6-en-1-yl group can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Products may include epoxides or diols.
Reduction: Products may include alkanes or alcohols.
Applications De Recherche Scientifique
Hept-6-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Biological Studies: May be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of Hept-6-en-1-yl 4-methylbenzene-1-sulfonate involves its ability to act as a substrate in nucleophilic substitution reactions. The sulfonate group serves as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This mechanism is crucial in various synthetic transformations and biological processes .
Comparaison Avec Des Composés Similaires
Hept-6-yn-1-yl 4-methylbenzenesulfonate: Contains a triple bond instead of a double bond in the hept-6-yl group.
6-Methoxybicyclo[2.2.1]hept-2-yl 4-methylbenzene-1-sulfonate: Features a bicyclic structure with a methoxy group.
Uniqueness: Hept-6-en-1-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a hept-6-en-1-yl group and a 4-methylbenzene-1-sulfonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C14H20O3S |
|---|---|
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
hept-6-enyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h3,8-11H,1,4-7,12H2,2H3 |
Clé InChI |
FRTKGVCMGQMTNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


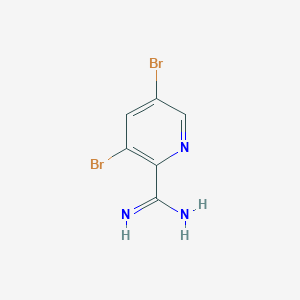



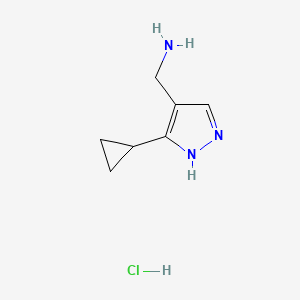

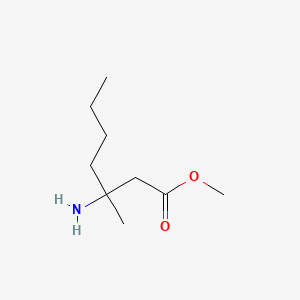
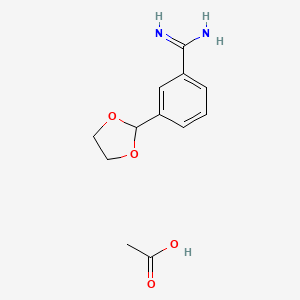
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
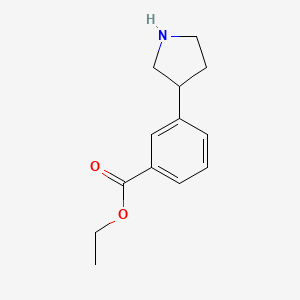
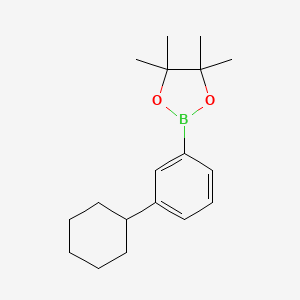
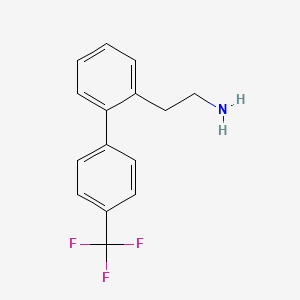
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
